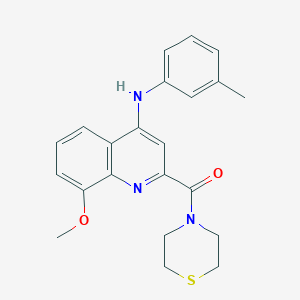

![molecular formula C22H22FN5O3 B2812084 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide CAS No. 941887-67-8](/img/structure/B2812084.png)

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide” is a complex organic molecule. It is related to the class of compounds known as pyrrolo[2,1-f][1,2,4]triazines . These compounds are of interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy .

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound of interest is part of a broader category of molecules that have been explored for their potential in synthesizing new biologically active molecules due to the presence of pharmacophoric groups like 4-fluorophenyl. These groups are known for their relevance in medicinal chemistry, especially in the development of antibacterial agents. A study by Holla, Bhat, and Shetty (2003) highlighted the synthesis of fluorine-containing thiadiazolotriazinones, showing promising antibacterial activities at low concentrations, indicating the potential of such compounds in antibacterial drug development (Holla, Bhat, & Shetty, 2003).

Antitumor Activity

Another crucial application of such compounds is in antitumor research. Sztanke et al. (2007) reported the design and synthesis of derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and their in vitro cytotoxic activities against various human carcinoma cells. Some compounds demonstrated significant activity against specific cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Sztanke et al., 2007).

Synthesis and Antimicrobial Activities

Derivatives related to the compound have also been synthesized for exploring their antimicrobial properties. Demirbaş et al. (2010) synthesized 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives showing good to moderate activities against bacterial strains, excluding Candida tropicalis and Candida albicans. This indicates the versatility of these compounds in developing new antimicrobial agents (Demirbaş et al., 2010).

Antioxidant and Anticancer Agent

Research into the antioxidant and anticancer properties of triazolo-thiadiazoles, which share structural similarities with the compound in focus, has shown promising results. Sunil et al. (2010) investigated triazolo-thiadiazoles for their in vitro antioxidant properties and anticancer activity, demonstrating potent effects against hepatocellular carcinoma cell lines. These findings underscore the potential of such compounds in developing treatments for cancer and oxidative stress-related conditions (Sunil et al., 2010).

Mechanism of Action

Target of Action

Compounds from the 1,2,4-triazin-6(5h)-one class have been found in many compounds with various types of biological activities

Mode of Action

It is known that the compound is synthesized from oxazol-5(4h)-one and 1,2,4-triazin-6(5h)-one classes containing a phenyl-/4-bromophenylsulfonylphenyl moiety . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Some 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives exhibited good potency as well as improved metabolic stability

Action Environment

It is known that the first stage of thermal degradation of some similar compounds starts with an initial well-separated mass loss

properties

IUPAC Name |

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-13-10-14(2)19(15(3)11-13)24-18(29)12-28-21(31)20(30)27-9-8-26(22(27)25-28)17-6-4-16(23)5-7-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACYDBQZACGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)

![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)

![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)

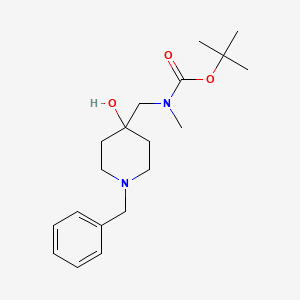

![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)

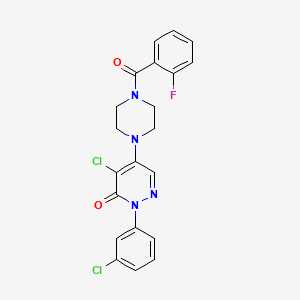

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)